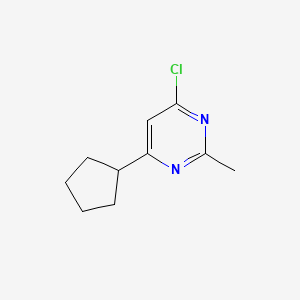
4-Chloro-6-cyclopentyl-2-methylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-cyclopentyl-2-methylpyrimidine, can be achieved using organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-cyclopentyl-2-methylpyrimidine is represented by the formula C8H9ClN2 . The molecular weight is 168.62 .Physical And Chemical Properties Analysis
4-Chloro-6-cyclopentyl-2-methylpyrimidine is a solid . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Process Optimization
- The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs like dasatinib, highlights process research optimizing cyclization and chlorination conditions. This research elucidates the preparation methods and optimal conditions for synthesizing related pyrimidine derivatives, providing a foundation for further exploration of 4-chloro-6-cyclopentyl-2-methylpyrimidine in pharmaceutical applications (Guo Lei-ming, 2012).
Antiviral Activity
- Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, including derivatives of pyrimidine compounds, demonstrates significant antiviral activity against various viruses. This suggests potential applications of 4-chloro-6-cyclopentyl-2-methylpyrimidine derivatives in antiviral drug development (A. Holý et al., 2002).
Biological Activity and Reactivity
- The study of 4-(R)-pyrimidinium (4-halobenzoyl)methylides, including structure, stability, and biological activity analysis, offers insights into the reactivity and potential biological applications of pyrimidine derivatives. This research contributes to understanding the chemical and biological properties of compounds like 4-chloro-6-cyclopentyl-2-methylpyrimidine (C. Moldoveanu & I. Mangalagiu, 2005).
Precursor in Pharmaceutical and Explosive Industries
- The role of 4,6-dihydroxy-2-methylpyrimidine as a precursor in the pharmaceutical and explosive industries underscores the importance of derivatives like 4-chloro-6-cyclopentyl-2-methylpyrimidine in the synthesis of high-value products. This research highlights the process chemistry involved in producing such precursors (R. Patil et al., 2008).
Anti-Inflammatory Agents
- Pyrazolopyranopyrimidines have been investigated for their anti-inflammatory properties, suggesting that modifications of the pyrimidine ring, as in 4-chloro-6-cyclopentyl-2-methylpyrimidine, could lead to new classes of anti-inflammatory agents (M. Zaki et al., 2006).
Eigenschaften
IUPAC Name |
4-chloro-6-cyclopentyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUUENBCDIMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclopentyl-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



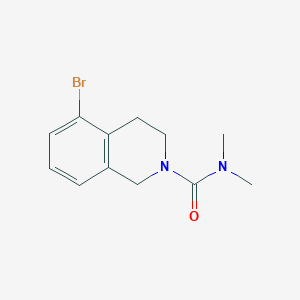
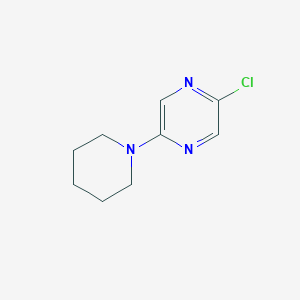
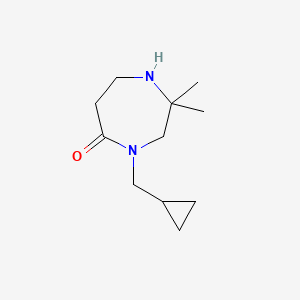
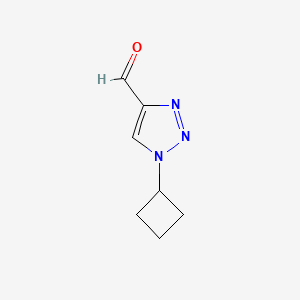
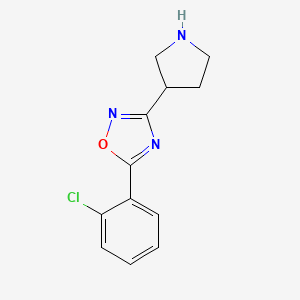
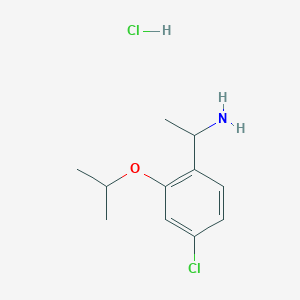
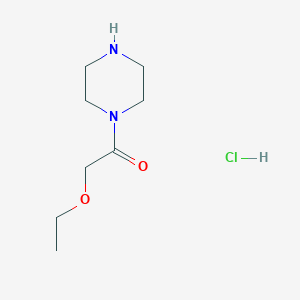
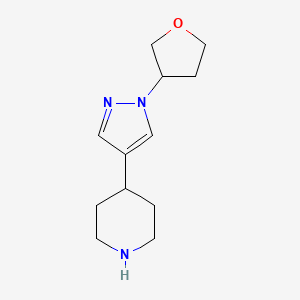
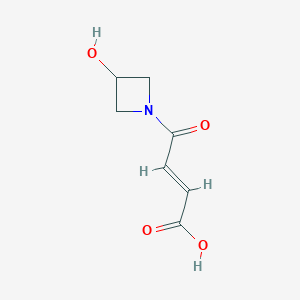
![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
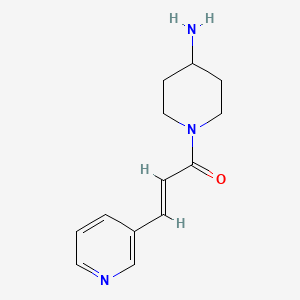
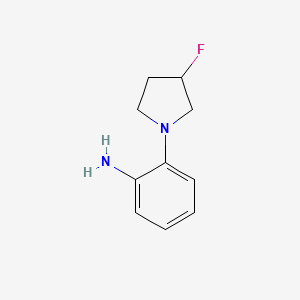
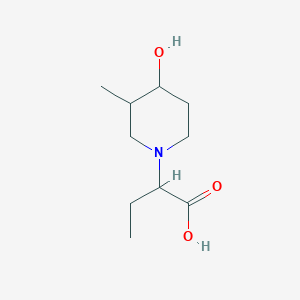
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)